propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate
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Overview
Description
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate is a complex organic compound often studied for its unique structure and potential applications in various scientific fields. It comprises a core structure that includes an isopropyl group, a hydroxyphenyl moiety, and an oxocyclobutanecarbonyl group attached to an amino propanoate chain, which provides a versatile framework for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate typically involves multiple steps:
Starting Materials: : The process begins with the selection of starting materials such as hydroxyphenyl derivatives and cyclobutanone.
Reaction Steps:
Conditions: : These reactions are conducted under controlled conditions involving specific temperatures, pH levels, and solvents to ensure the desired product's formation with high yield and purity.
Industrial Production Methods
In an industrial context, the compound is produced in large quantities using optimized synthetic routes that ensure cost-efficiency and scalability. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance reaction efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions involve agents like sodium borohydride, which can reduce the oxocyclobutanecarbonyl group to secondary alcohols.
Common Reagents and Conditions
Reagents commonly used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) to adjust the pH and drive the reactions to completion.
Major Products
The major products of these reactions depend on the reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules.
Biology
Biological research utilizes this compound to investigate enzyme interactions, particularly those involving cyclobutane-containing molecules.
Medicine
In medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrial applications include its use in the synthesis of novel materials with specific physical and chemical properties.
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets:
Molecular Targets: : It targets enzymes and receptors involved in metabolic pathways, influencing biological processes at the cellular level.
Pathways Involved: : Key pathways include oxidative stress response and inflammation modulation, where the compound exerts its effects by inhibiting or activating specific proteins and enzymes.
Comparison with Similar Compounds
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate stands out due to its unique cyclobutane moiety, which imparts distinct reactivity and biological properties compared to similar compounds like phenylalanine derivatives or cyclobutane-containing peptides.
List of Similar Compounds
Phenylalanine Derivatives: : Share the amino acid structure but lack the cyclobutane group.
Cyclobutane-Containing Peptides: : Have similar structural features but differ in their functional groups and reactivity.
Properties
IUPAC Name |
propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-10(2)23-17(22)15(7-11-3-5-13(19)6-4-11)18-16(21)12-8-14(20)9-12/h3-6,10,12,15,19H,7-9H2,1-2H3,(H,18,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXUWOJZRGPCPQ-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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